molecular formula C15H10F2O4 B6408733 5-Fluoro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261898-56-9

5-Fluoro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6408733
CAS RN: 1261898-56-9
M. Wt: 292.23 g/mol
InChI Key: BHHXSCIYCPGGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% (5F3F5MCPBA) is a fluorinated benzoic acid derivative that has been extensively studied due to its wide range of applications in various fields. 5F3F5MCPBA is used as a synthetic intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic products. It has also been used for the production of fluorinated polymers and as a reagent for the synthesis of fluorinated compounds. In addition, 5F3F5MCPBA has been used as an analytical tool for the identification and quantification of various compounds.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is not well understood. However, it is believed that the fluorinated benzoic acid derivative reacts with the target molecule to form a covalent bond. This covalent bond is then broken down by the hydrolysis of the fluorinated benzoic acid derivative. The hydrolysis of the fluorinated benzoic acid derivative results in the release of the target molecule and the formation of a new molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% have not been extensively studied. However, it has been shown to have some effect on the activity of enzymes and other proteins. In addition, 5-Fluoro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been shown to have some effect on the activity of certain hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Fluoro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments is its ability to react with various molecules to form a covalent bond. This makes it an ideal reagent for the synthesis of fluorinated compounds. Additionally, 5-Fluoro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is relatively stable and has a high solubility in polar aprotic solvents, making it suitable for use in a variety of laboratory experiments. However, 5-Fluoro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is also highly reactive and can be toxic if mishandled, so it should be handled with care.

Future Directions

There are a number of potential future directions for 5-Fluoro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% research. These include further investigation into the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of pharmaceuticals and agrochemicals. Additionally, further research into the mechanism of action of 5-Fluoro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% could lead to new and improved synthetic methods for the synthesis of fluorinated compounds. Finally, further research into the use of 5-Fluoro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% as a fluorescent marker could lead to new and improved methods for the detection of proteins and other biomolecules.

Synthesis Methods

5-Fluoro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized by the reaction of fluorobenzene with 3-fluoro-5-methoxycarbonylphenyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction mixture is then heated to a temperature of 70-90°C for 1-2 hours. The reaction is then cooled to room temperature and the product is isolated by filtration.

Scientific Research Applications

5-Fluoro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been extensively studied in various scientific research applications. It has been used as a reagent for the synthesis of fluorinated compounds, as a synthetic intermediate in the synthesis of pharmaceuticals and agrochemicals, and as an analytical tool for the identification and quantification of various compounds. 5-Fluoro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has also been used as a fluorescent marker in the detection of proteins and other biomolecules. Additionally, 5-Fluoro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been used in the synthesis of polymeric materials and as a catalyst for the synthesis of polymeric materials.

properties

IUPAC Name

3-fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O4/c1-21-15(20)11-3-9(5-13(17)7-11)8-2-10(14(18)19)6-12(16)4-8/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHXSCIYCPGGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691529
Record name 3',5-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid

CAS RN

1261898-56-9
Record name 3',5-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.